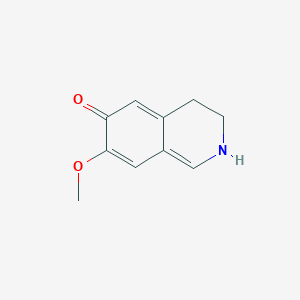

7-methoxy-3,4-dihydroisoquinolin-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-methoxy-3,4-dihydroisoquinolin-6-ol: is a chemical compound with the molecular formula C10H11NO2 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3,4-dihydroisoquinolin-6-ol typically involves the following steps:

Starting Material: The synthesis often begins with commercially available starting materials such as 3,4-dihydroisoquinoline.

Hydroxylation: The hydroxyl group (-OH) at the 6th position can be introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

Continuous Flow Synthesis: Employing continuous flow reactors for efficient and scalable production.

Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-methoxy-3,4-dihydroisoquinolin-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different pharmacological properties and applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

7-Methoxy-3,4-dihydroisoquinolin-6-ol serves as a crucial building block in the synthesis of various therapeutic agents. Its structural features allow for modifications that can lead to compounds with enhanced pharmacological properties. Notably, studies have indicated its potential in developing drugs targeting neurological disorders and cancer therapies .

Key Studies:

- Neuroprotective Agents: The compound has been evaluated for its neuroprotective effects, particularly in models of stress-induced neuronal damage. For instance, it demonstrated protective effects against corticosterone-induced lesions in PC12 cells, a model for studying neurotoxicity .

- Antidepressant Research: Research into 3,4-dihydroisoquinoline derivatives has highlighted their potential as novel antidepressants. These compounds exhibit mechanisms that may alleviate symptoms of depression while maintaining low toxicity levels .

Pharmacology

The pharmacological profile of this compound reveals its interaction with various biological targets, particularly neurotransmitter receptors.

Biological Activities:

- Dopamine Modulation: Preliminary findings suggest that this compound may act as a modulator of the dopamine receptor system, which plays a critical role in regulating mood and behavior . Its dual activity across different dopamine receptor subtypes indicates potential for treating disorders like Parkinson's disease and schizophrenia.

- Enzyme Interaction: The compound has shown promise in influencing enzyme activities related to metabolic pathways, which could be leveraged in drug design for metabolic disorders .

Chemical Biology

In chemical biology, this compound is utilized to develop chemical probes that can elucidate biological processes and pathways.

Applications:

- Chemical Probes Development: Its ability to interact with various molecular targets makes it suitable for creating probes that can help study complex biological systems . This includes investigating signaling pathways involved in cell growth and differentiation.

Industrial Applications

Beyond its medicinal uses, this compound has potential applications in the synthesis of specialty chemicals and materials.

Synthesis Techniques:

The compound can be synthesized using various methods that ensure high yield and purity:

- Catalytic Reactions: Utilizing catalysts to enhance reaction rates.

- Continuous Flow Synthesis: Employing continuous flow reactors for efficient production.

Wirkmechanismus

The mechanism of action of 7-methoxy-3,4-dihydroisoquinolin-6-ol involves its interaction with specific molecular targets, such as:

Neurotransmitter Receptors: The compound may modulate the activity of receptors like dopamine and serotonin receptors.

Enzymes: It can inhibit or activate enzymes involved in various metabolic pathways.

Signaling Pathways: The compound may influence signaling pathways related to cell growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-Methoxy-3,4-dihydro-1H-isoquinoline

- 7-Hydroxy-3,4-dihydro-isoquinoline

- 7-Methoxy-1,2,3,4-tetrahydroisoquinoline

Uniqueness

7-methoxy-3,4-dihydroisoquinolin-6-ol is unique due to the specific positioning of the methoxy and hydroxyl groups on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and pharmacology .

Biologische Aktivität

7-Methoxy-3,4-dihydroisoquinolin-6-ol (commonly referred to as a derivative of psychotrine) has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure : The compound is characterized by a methoxy group at the 7-position and a hydroxyl group at the 6-position of the isoquinoline framework. Its synthesis typically involves hydroxylation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, starting from commercially available precursors like 3,4-dihydroisoquinoline.

Synthesis Overview :

- Starting Material : 3,4-Dihydroisoquinoline

- Hydroxylation Agents : Hydrogen peroxide, m-chloroperbenzoic acid

- Purification Techniques : Recrystallization or chromatography

Pharmacological Properties

This compound exhibits various pharmacological activities:

- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from damage induced by corticosterone. For instance, it demonstrated significant neuroprotection in PC12 cells against oxidative stress .

- Antidepressant Activity : A related compound (6a-1) displayed promising antidepressant effects in animal models, significantly reducing immobility time in forced swim tests compared to standard treatments like Agomelatine and Fluoxetine .

- Anticancer Activity : The compound has been evaluated for its antiproliferative effects against several cancer cell lines. Notably, derivatives of this compound exhibited substantial cytotoxicity against DU-145 prostate cancer cells with GI50 values as low as 51 nM .

- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways, potentially modulating neurotransmitter systems by acting on receptors such as dopamine and serotonin.

The mechanism by which this compound exerts its biological effects involves:

- Interaction with Neurotransmitter Receptors : The compound may modulate the activity of receptors associated with mood regulation.

- Enzymatic Activity Modulation : It can inhibit or activate enzymes critical for cellular metabolism and signaling pathways related to growth and apoptosis .

Neuroprotection and Antidepressant Effects

A study highlighted the protective effects of a series of 3,4-dihydroisoquinoline derivatives on neuronal cells subjected to stress conditions. Among these, compound 6a-1 showed significant reduction in cell death rates and improved locomotor activity in treated rats compared to controls .

Anticancer Potential

Research focusing on the anticancer properties of isoquinoline derivatives revealed that several compounds derived from this compound exhibited potent antiproliferative activity against various human cancer cell lines. For example:

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| 16g | DU-145 | 51 |

| 16f | MDA MB-231 | <100 |

These findings suggest that modifications to the isoquinoline structure can enhance anticancer efficacy while maintaining low toxicity profiles in normal cell lines .

Eigenschaften

IUPAC Name |

7-methoxy-3,4-dihydroisoquinolin-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10-5-8-6-11-3-2-7(8)4-9(10)12/h4-6,12H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGMGFYESSOUMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCN=CC2=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.